Diethyl methylphosphonite

Description

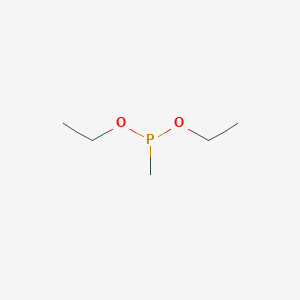

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSMTQDEWVTEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2P | |

| Record name | DIETHYL METHYLPHOSPHONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065927 | |

| Record name | Phosphonous acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material has many uses, including as a chemical weapon precursor. | |

| Record name | DIETHYL METHYLPHOSPHONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15715-41-0 | |

| Record name | DIETHYL METHYLPHOSPHONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl methylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15715-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous acid, P-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015715410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous acid, P-methyl-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonous acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl methylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Methylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonite (DEMP), a key organophosphorus intermediate, plays a crucial role in the synthesis of a variety of compounds, including herbicides and pharmaceuticals. Its P-C bond is a versatile handle for further chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details its characterization through modern analytical techniques. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and verify this important chemical building block.

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods are detailed below.

Method 1: From Methylphosphonous Dichloride and Ethanol

This is a widely used and straightforward method for the synthesis of this compound. The reaction involves the esterification of methylphosphonous dichloride with ethanol in the presence of an acid-binding agent to neutralize the hydrogen chloride byproduct.

Reaction Pathway:

Caption: Synthesis of this compound from Methylphosphonous Dichloride.

-

Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethanol (2.0-2.4 molar equivalents) and a suitable solvent (e.g., xylene).

-

Addition of Acid-Binding Agent: Add an acid-binding agent, such as calcium oxide (1.0-2.0 molar equivalents) or triethylamine (2.0-2.4 molar equivalents), to the ethanol solution.[1][3]

-

Reaction: Cool the mixture to 0-10°C in an ice bath. Slowly add methylphosphonous dichloride (1.0 molar equivalent) dropwise from the dropping funnel while maintaining the temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Filter the reaction mixture to remove the precipitated salt (e.g., calcium chloride or triethylamine hydrochloride).

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to yield pure this compound.

| Parameter | Value | Reference |

| Molar Ratio (CH3PCl2:Ethanol:CaO) | 1 : 2-3 : 1-2 | [1][2] |

| Reaction Temperature | 0-40 °C | [1] |

| Solvent | Xylene or isomers | [1] |

Method 2: From Phosphorus Trichloride, Aluminum Trichloride, and Methyl Chloride

This method involves the formation of a ternary complex from phosphorus trichloride, aluminum trichloride, and methyl chloride, which is then reduced and subsequently reacted with ethanol.[4] This route avoids the handling of the highly reactive methylphosphonous dichloride as an isolated intermediate.

Experimental Protocol: [4]

-

Complex Formation: In a closed reaction kettle, charge phosphorus trichloride, aluminum trichloride, and a solvent such as dichloromethane. Introduce methyl chloride gas and heat the mixture (e.g., at 80-100°C for 6 hours) to form the ternary complex.

-

Reduction: After removing the solvent by distillation, add aluminum powder in portions to reduce the complex at an elevated temperature (e.g., 150°C).

-

Ethanolysis: Cool the reaction mixture (e.g., to -10°C) and slowly add absolute ethanol under a nitrogen atmosphere, controlling the temperature (e.g., below 10°C).

-

Reaction Completion and Purification: After the addition, allow the mixture to warm and stir for a period (e.g., 2 hours at 20-30°C). The product, this compound, is then isolated by vacuum distillation.[4]

| Parameter | Value | Reference |

| Reactants | PCl3, AlCl3, CH3Cl, Al powder, Ethanol | [4] |

| Yield | up to 86.1% | [4] |

Method 3: Reduction of Diethyl Methylphosphonate

This synthetic route involves the preparation of diethyl methylphosphonate from diethyl phosphite and chloromethane, followed by reduction to this compound.

Experimental Protocol: [5]

-

Synthesis of Diethyl Methylphosphonate: React diethyl phosphite with chloromethane gas in the presence of an acid-binding agent. After the reaction, the salt is filtered off.

-

Reduction: The filtrate containing diethyl methylphosphonate is treated with a reducing agent (e.g., LiAlH4) dissolved in an organic solvent.

-

Isolation: The resulting this compound is purified by distillation.

| Parameter | Value | Reference |

| Starting Material | Diethyl phosphite, Chloromethane | [5] |

| Distillation Temperature | 120-122 °C | [5] |

| Purity | >98% | [5] |

| Yield | up to 90.8% | [5] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom. The expected chemical shift for this compound is in the range of trivalent phosphorus compounds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~1.1 | Triplet | J(H,H) ≈ 7 | -OCH₂CH ₃ |

| ~3.6-3.8 | Multiplet | -OCH ₂CH₃ | ||

| ~1.3 | Doublet | J(H,P) ≈ 3 | P-CH ₃ | |

| ¹³C | ~16 | Singlet | -OCH₂C H₃ | |

| ~58 | Doublet | J(C,P) ≈ 10 | -OC H₂CH₃ | |

| ~13 | Doublet | J(C,P) ≈ 16 | P-C H₃ | |

| ³¹P | ~180-190 | P(III) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data for ¹H and ¹³C NMR are estimated based on typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₁₃O₂P), the expected molecular weight is 136.13 g/mol .

| m/z | Interpretation |

| 136 | Molecular Ion [M]⁺ |

| 121 | [M - CH₃]⁺ |

| 107 | [M - C₂H₅]⁺ |

| 91 | [M - OC₂H₅]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2970-2900 | C-H stretching (alkyl) |

| 1450-1370 | C-H bending (alkyl) |

| 1030-1000 | P-O-C stretching |

| 750-650 | P-C stretching |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for synthesis and characterization.

Conclusion

This guide has outlined the principal synthetic routes for this compound and the analytical methods for its comprehensive characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation and verification of this versatile intermediate. Careful execution of the described procedures and thorough analysis will ensure the high quality of this compound for its intended applications.

References

- 1. CN109836456B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN109836456A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]

- 3. CN105949239A - Preparation method of dialkyl methylphosphonite - Google Patents [patents.google.com]

- 4. CN107602608A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]

- 5. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]

Diethyl methylphosphonite CAS number 15715-41-0 properties

An In-depth Technical Guide to Diethyl Methylphosphonite (CAS 15715-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 15715-41-0), a key organophosphorus compound, is a versatile and reactive reagent in organic synthesis. Characterized by its trivalent phosphorus atom, it serves as a crucial intermediate in the production of various agrochemicals, notably the herbicide glufosinate-ammonium.[1] Its electron-rich phosphorus center makes it a potent nucleophile, enabling its participation in a range of chemical transformations, including the Michaelis-Arbuzov reaction and various cross-coupling reactions.[1][2] This document provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, detailed experimental procedures for its synthesis, and a summary of its reactivity and applications.

Physicochemical Properties

This compound is a colorless, flammable liquid with a pungent odor.[3] It is sensitive to air and moisture and hydrolyzes slowly in water.[4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15715-41-0 | [5] |

| Molecular Formula | C₅H₁₃O₂P | [5] |

| Molecular Weight | 136.13 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 47 °C @ 50 Torr | [4][7] |

| Density | 0.9 g/cm³ | [4] |

| Refractive Index | 1.4168 | [4] |

| Flash Point | 29.4 °C (84.9 °F) | |

| Solubility | Slightly soluble in Chloroform and Methanol. Slowly hydrolyzes in water. | [4] |

| Stability | Air and moisture sensitive. | [4] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor and is harmful if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used.[9] Handling should be performed in a well-ventilated area, under an inert atmosphere (e.g., nitrogen), and away from ignition sources.[8][9]

Table 2: Hazard Information and Safety Precautions

| Category | Information | Reference(s) |

| GHS Pictograms | Flammable liquid, Acute toxicity (oral) | [5] |

| Signal Word | Warning | [8] |

| Hazard Statements | H226: Flammable liquid and vapor. H302: Harmful if swallowed. | [8] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [9] |

| First Aid | Ingestion: Rinse mouth. Consult a physician. Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. | [8] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly sealed. Handle and store under nitrogen to protect from moisture. | [8][9] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [9] |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: From Diethyl Phosphite and Chloromethane

This method involves the reaction of diethyl phosphite with chloromethane gas in the presence of an acid-binding agent, such as triethylamine.[10]

-

Reaction: Diethyl phosphite is reacted with chloromethane gas.

-

Acid Scavenger: An acid-binding agent like triethylamine is used to neutralize the generated acid.[10]

-

Reaction Conditions: The reaction is typically carried out at a temperature of 50-200 °C (preferably 80-120 °C) for 1-12 hours (preferably 2-5 hours).[10] The pressure is maintained at 0.4-0.8 MPa by continuously passing chloromethane gas.[10]

-

Work-up: After the reaction, the mixture is filtered. The filtrate, containing the product, is then subjected to distillation to obtain pure this compound.[10] A reported distillation cut is 120-122 °C, yielding a product with 98.5% purity and a yield of 78.6%.[10]

Method 2: From Methyl Phosphine Dichloride and Ethanol

This approach utilizes methyl phosphine dichloride and ethanol with an acid-binding agent, such as calcium oxide, to produce this compound.[11] This method is highlighted as a lower-cost and more environmentally friendly option suitable for industrial production.[11]

-

Reactants: Methyl phosphine dichloride, ethanol, and calcium oxide (as the acid-binding agent).[11]

-

Procedure:

-

Ethanol, calcium oxide, and a solvent (e.g., xylene) are mixed in a reactor and heated to reflux to remove water.[11]

-

Under inert gas protection, the mixture is cooled, and methyl phosphine dichloride is slowly added dropwise.[11]

-

The reaction temperature is maintained at 0-40 °C until the reaction is complete.[11]

-

Insoluble substances are removed by filtration.[11]

-

The filtrate is purified by reduced pressure rectification to yield the final product.[11]

-

Method 3: From Phosphorus Trichloride and Ethanol

This two-step synthesis starts with phosphorus trichloride and ethanol.

-

Step 1: Phosphorus trichloride reacts with ethanol in the presence of an acid-binding agent like N,N-dimethylaniline to form diethyl chlorophosphite.[3]

-

Step 2: The resulting diethyl chlorophosphite is then reacted with a Grignard reagent, methylmagnesium chloride, to produce this compound.[3]

-

Purification: The product is isolated and purified using a suitable solvent, achieving a purity of 97.5% with a reported yield of 40.3%.[3]

Reactivity and Applications

The synthetic utility of this compound stems from the nucleophilic character of its trivalent phosphorus atom.[1]

Intermediate in Agrochemical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of the broad-spectrum herbicide, glufosinate-ammonium.[1][10] The synthesis pathway involves further reactions of this compound to build the final herbicide structure.[10]

Precursor to Other Organophosphorus Compounds

The trivalent phosphorus center is susceptible to oxidation, readily forming more stable pentavalent phosphorus compounds.[1] It participates in reactions analogous to the Michaelis-Arbuzov reaction, where it reacts with alkyl halides. In this reaction, the phosphorus atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a pentavalent phosphinate ester.[1]

Ligand in Cross-Coupling Reactions

This compound also serves as a ligand in various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include:

-

Suzuki-Miyaura Coupling[2]

-

Heck Reaction[2]

-

Sonogashira Coupling[2]

-

Stille Coupling[2]

-

Buchwald-Hartwig Cross Coupling[2]

-

Negishi Coupling[2]

-

Hiyama Coupling[2]

Visualizations

The following diagrams illustrate a typical synthesis workflow and the central role of this compound in chemical synthesis.

References

- 1. This compound|CAS 15715-41-0 [benchchem.com]

- 2. This compound 97 15715-41-0 [sigmaaldrich.com]

- 3. CN107602608A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]

- 4. Methyldiethoxyphosphine | 15715-41-0 [chemicalbook.com]

- 5. This compound | C5H13O2P | CID 85063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Methyldiethoxyphosphine | C5H13O2P - Ereztech [ereztech.com]

- 7. 15715-41-0 | CAS DataBase [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]

- 11. CN109836456B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectroscopy of Diethyl Methylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for diethyl methylphosphonite. Due to the compound's sensitivity, particularly to oxidation, this guide emphasizes proper sample handling and provides available spectral data from scientific literature. A key challenge in the analysis of this compound is distinguishing it from its common oxidation product, diethyl methylphosphonate, which presents a significantly different NMR profile.

Introduction to this compound and its NMR Analysis

This compound (C₅H₁₃O₂P) is a trivalent organophosphorus compound. Its phosphorus center possesses a lone pair of electrons, making it susceptible to oxidation to the pentavalent diethyl methylphosphonate. NMR spectroscopy is an indispensable tool for the characterization of this compound, allowing for unambiguous identification and assessment of purity. This guide focuses on the key NMR nuclei for this molecule: ¹H, ¹³C, and ³¹P.

Predicted NMR Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| ¹H | CH₃-P | 1.0 - 1.5 | Doublet | ²JP-H ≈ 4 - 8 |

| O-CH₂-CH₃ | 3.5 - 4.0 | Doublet of Quartets | ³JH-H ≈ 7, ³JP-H ≈ 7 - 10 | |

| O-CH₂-CH₃ | 1.1 - 1.4 | Triplet | ³JH-H ≈ 7 | |

| ¹³C | CH₃-P | 10 - 20 | Doublet | ¹JP-C ≈ 15 - 25 |

| O-CH₂-CH₃ | 58 - 65 | Doublet | ²JP-C ≈ 10 - 20 | |

| O-CH₂-CH₃ | 15 - 20 | Doublet | ³JP-C ≈ 5 - 10 |

Table 2: Predicted ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Reference |

| ³¹P | 150 - 165 | 85% H₃PO₄ |

The predicted large downfield chemical shift in the ³¹P NMR spectrum is characteristic of P(III) phosphonites and serves as a primary indicator for distinguishing it from the corresponding P(V) phosphonate, which typically appears in the range of 25-35 ppm.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound necessitates meticulous experimental technique due to its air and moisture sensitivity.

Sample Preparation for Air-Sensitive Phosphites

To prevent oxidation, all sample preparation steps should be conducted under an inert atmosphere, such as nitrogen or argon.

Materials:

-

This compound

-

Anhydrous, degassed deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tube with a J. Young valve or a standard NMR tube with a septum-sealed cap

-

Glovebox or Schlenk line

-

Gastight syringes

Procedure:

-

Dry all glassware, including the NMR tube, in an oven and cool under a stream of inert gas.

-

Inside a glovebox or on a Schlenk line, dissolve a precisely weighed sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in the appropriate volume of anhydrous, degassed deuterated solvent (usually 0.5-0.7 mL).

-

Using a gastight syringe, carefully transfer the solution to the NMR tube.

-

If using a J. Young tube, securely close the valve. If using a standard tube, seal the cap with parafilm to minimize air exposure.

-

Store the prepared sample under an inert atmosphere and analyze it as soon as possible.

NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Acquisition Parameters (General Recommendations):

-

¹H NMR:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Proton-decoupled experiment

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

³¹P NMR:

-

Proton-decoupled experiment

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 5-10 seconds

-

Number of scans: 64-128

-

Reference: 85% H₃PO₄ (external or internal).

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.

Caption: Workflow for the NMR analysis of this compound.

Signaling Pathways and Logical Relationships in NMR Data Interpretation

The structural elucidation of this compound via NMR relies on the interplay of chemical shifts, multiplicities, and coupling constants. The following diagram illustrates the logical relationships in interpreting the NMR data.

Caption: Logical relationships in NMR data interpretation.

Conclusion

The successful NMR analysis of this compound hinges on the careful execution of air-sensitive sample preparation techniques and a thorough understanding of the expected spectral features, particularly the characteristic downfield ³¹P chemical shift. This guide provides the necessary theoretical framework and practical protocols to aid researchers, scientists, and drug development professionals in the accurate characterization of this important organophosphorus compound. By adhering to these guidelines, the risk of misidentification due to oxidation can be minimized, ensuring reliable and reproducible results.

The Reactivity of Diethyl Methylphosphonite with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonite [(CH₃CH₂O)₂PCH₃] is a versatile organophosphorus reagent characterized by the presence of a trivalent phosphorus atom, making it a potent nucleophile. This attribute allows it to react readily with a wide array of electrophilic compounds, forming the basis for the synthesis of a diverse range of organophosphorus molecules with significant applications in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles, presenting key reaction data, detailed experimental protocols, and mechanistic pathways.

Core Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the phosphorus(III) center. The lone pair of electrons on the phosphorus atom readily attacks electron-deficient centers, leading to the formation of a new phosphorus-carbon, phosphorus-oxygen, or other phosphorus-heteroatom bonds. The primary reactions discussed in this guide are the Michaelis-Arbuzov, Pudovik, Kabachnik-Fields, and Michael-type addition reactions.

Data Presentation: Reactivity with Various Electrophiles

The following tables summarize the quantitative data for the reactions of this compound and related phosphites with different electrophiles.

Table 1: Michaelis-Arbuzov Reaction with Alkyl Halides

| Electrophile | Phosphorus Reagent | Product | Yield (%) | Reference |

| Alkyl Iodide | This compound | Dialkylphosphinate | 85 | [1] |

| Benzyl Bromide | Triethyl phosphite | Diethyl benzylphosphonate | 84 | [2] |

| Substituted Benzyl Bromides | Diethyl (phenylethynyl)phosphonite | Substituted benzyl(phenylethynyl)phosphinates | 55-95 | [1] |

Table 2: Pudovik Reaction with Carbonyl Compounds

| Electrophile | Phosphorus Reagent | Product | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Diethyl phosphite | Diethyl (hydroxy(phenyl)methyl)phosphonate | Triethylamine | High (not specified) | [3] |

| 2-Nitrobenzaldehyde | Diethyl phosphite | Diethyl (hydroxy(2-nitrophenyl)methyl)phosphonate | DBN | High (not specified) | [4] |

| α-Oxophosphonates | Dialkyl phosphites | α-Hydroxy-methylenebisphosphonates | Diethylamine | 62-87 | [5] |

Table 3: Kabachnik-Fields Reaction with Imines/Iminium Intermediates

| Aldehyde | Amine | Phosphorus Reagent | Product | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | None (MW) | ~90 | [6] |

| 2-Alkynylbenzaldehydes | Aniline | Dialkyl phosphites | α-Amino(2-alkynylphenyl)-methylphosphonates | T3P® | High (not specified) | [7] |

| Various Aldehydes/Ketones | Various Amines | Diethyl phosphite | α-Aminophosphonates | None (Heat) | Good (not specified) | [8] |

Table 4: Michael Addition to α,β-Unsaturated Carbonyl Compounds

| Michael Acceptor | Phosphorus Reagent | Product | Catalyst | Yield (%) | Reference |

| Chalcone | Diethyl phosphite | Diethyl (3-oxo-1,3-diphenylpropyl)phosphonate | Mg(ClO₄)₂ | High (not specified) | [9] |

| Chalcone Analogs | Diethyl malonate | Diethyl 2-(3-oxo-1-(thien-3-yl)-3-phenylpropyl)malonate | KOt-Bu | 72-94 | [10] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Michaelis-Arbuzov reaction of this compound.

Caption: Generalized workflow for the Pudovik reaction.

Caption: Imine pathway of the Kabachnik-Fields reaction.

Experimental Protocols

Michaelis-Arbuzov Reaction: Synthesis of Ethyl (Alkyl)methylphosphinates

General Procedure (Adapted from analogous reactions):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with this compound (1.0 eq).

-

Addition of Electrophile: The alkyl halide (1.0-1.2 eq) is added to the flask. For highly reactive halides, the addition may be performed at room temperature or with initial cooling.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction can be monitored by observing the evolution of ethyl halide or by analytical techniques such as TLC or ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl (alkyl)methylphosphinate.

Note: For a photocatalyzed variation with alkyl iodides, the reaction can be performed at room temperature under blue light irradiation in the presence of a suitable photocatalyst.[1]

Pudovik Reaction: Synthesis of α-Hydroxyphosphinates

General Procedure (Adapted from analogous reactions): [3]

-

Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.0-1.2 eq), and a catalytic amount of a base (e.g., triethylamine, 10 mol%).

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux. The reaction is typically monitored by TLC until the starting carbonyl compound is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography or crystallization from an appropriate solvent system to yield the α-hydroxyphosphinate.

Kabachnik-Fields Reaction: Synthesis of α-Aminophosphinates

General Procedure (Adapted from analogous reactions): [6]

-

Reaction Setup: In a reaction vessel, combine the aldehyde or ketone (1.0 eq), the amine (1.0 eq), and this compound (1.0 eq).

-

Reaction Conditions: The reaction can be performed neat or in a suitable solvent. Heating is often required, and microwave irradiation can significantly accelerate the reaction. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent (if any) is removed in vacuo. The crude product is purified by column chromatography or crystallization to afford the desired α-aminophosphinate.

Phospha-Michael Addition: Synthesis of β-Phosphinoyl Carbonyl Compounds

General Procedure (Adapted from analogous reactions): [9]

-

Reaction Setup: A mixture of the α,β-unsaturated carbonyl compound (1.0 eq) and a catalyst (e.g., Mg(ClO₄)₂) is prepared in a suitable solvent or under solvent-free conditions.

-

Addition of Phosphonite: this compound (1.0-1.2 eq) is added to the mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or heated as required. Progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration or an aqueous work-up. The crude product is then purified by column chromatography or distillation to give the β-phosphinoyl carbonyl compound.

Conclusion

This compound is a valuable and reactive intermediate in organophosphorus chemistry. Its nucleophilic nature allows for a variety of carbon-phosphorus bond-forming reactions with a range of electrophiles. The Michaelis-Arbuzov, Pudovik, Kabachnik-Fields, and Michael addition reactions provide efficient routes to phosphinates, α-hydroxyphosphinates, α-aminophosphinates, and β-phosphinoyl compounds, respectively. These products are important scaffolds in the development of new pharmaceuticals and other functional materials. The experimental protocols and reaction data provided in this guide serve as a valuable resource for researchers and professionals in the field. Further exploration of the reactivity of this compound with a broader scope of electrophiles under various catalytic systems will undoubtedly lead to the discovery of novel and useful organophosphorus compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 5. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Coordination Chemistry of Diethyl Methylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of diethyl methylphosphonite. It covers the synthesis, physicochemical properties, and ligating behavior of this organophosphorus compound. The document details its interaction with transition metals, focusing on coordination modes, steric and electronic effects, and the characterization of the resulting complexes using spectroscopic techniques. Furthermore, potential applications in catalysis are explored. This guide is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development, providing both foundational knowledge and detailed experimental considerations.

Introduction

This compound, a P(III) organophosphorus compound, is a versatile ligand in coordination chemistry. Its phosphorus atom possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to transition metal centers. The electronic and steric properties of this compound can be finely tuned by the methyl and ethoxy substituents, influencing the stability, reactivity, and catalytic activity of its metal complexes. Understanding the coordination chemistry of this ligand is crucial for the rational design of novel catalysts and functional materials.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the reaction of methylphosphonous dichloride with ethanol in the presence of a base to neutralize the HCl byproduct.

Synthetic Protocols

Method 1: Using an Organic Amine as an Acid-Binding Agent

This method employs a tertiary amine, such as triethylamine or N,N-dimethylaniline, to scavenge the HCl produced during the esterification reaction.

-

Experimental Protocol:

-

To a stirred solution of anhydrous ethanol (2.0 equivalents) and triethylamine (2.0 equivalents) in a dry, inert solvent (e.g., diethyl ether or toluene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add methylphosphonous dichloride (1.0 equivalent).

-

Maintain the temperature at 0 °C during the addition and then allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 12-24 hours.

-

The formation of triethylammonium chloride precipitate will be observed.

-

Filter the reaction mixture under inert atmosphere to remove the salt.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Method 2: Using Calcium Oxide as an Acid-Binding Agent

A more cost-effective and environmentally friendly approach utilizes calcium oxide as the acid scavenger.[1]

-

Experimental Protocol:

-

A mixture of anhydrous ethanol (2.0-3.0 equivalents), calcium oxide (1.0-2.0 equivalents), and a high-boiling inert solvent (e.g., xylene) is heated to reflux to remove traces of water.[1]

-

After cooling, methylphosphonous dichloride (1.0 equivalent) is added dropwise under an inert atmosphere, maintaining the temperature between 0-40 °C.[1]

-

The reaction mixture is stirred for several hours at this temperature.[1]

-

The insoluble calcium salts are removed by filtration.[1]

-

The filtrate is subjected to fractional distillation under reduced pressure to isolate the this compound.[1]

-

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H13O2P | |

| Molecular Weight | 136.13 g/mol | |

| CAS Number | 15715-41-0 | |

| Appearance | Colorless liquid | |

| Density | 0.907 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.419 | [2] |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Coordination Chemistry

This compound is a monodentate ligand that coordinates to metal centers exclusively through its phosphorus atom. The lone pair on the phosphorus is the primary site of interaction with vacant metal orbitals.

Coordination Modes

The primary coordination mode of this compound is terminal P-coordination. It acts as a two-electron donor, forming a single metal-phosphorus bond.

Coordination of this compound to a Metal Center

References

Diethyl methylphosphonite hydrolysis mechanism

An In-Depth Technical Guide to the Hydrolysis Mechanism of Diethyl Methylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis mechanism of this compound. While specific kinetic and mechanistic studies on this compound are not extensively available in the reviewed literature, this document extrapolates the most probable mechanisms based on well-understood principles of phosphonate and phosphinate hydrolysis. The information presented herein is intended to serve as a foundational resource for researchers in the field.

Introduction

This compound is an organophosphorus compound with a trivalent phosphorus atom. Its hydrolysis, the cleavage of its P-O-C ester linkages by water, is a fundamental reaction that is crucial to understand for its applications in synthesis and for the degradation of related compounds. The hydrolysis can be catalyzed by both acids and bases, proceeding through distinct mechanistic pathways.[1] This guide will detail the proposed mechanisms for acid-catalyzed and base-catalyzed hydrolysis, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for studying this reaction.

Proposed Hydrolysis Mechanisms

The hydrolysis of this compound is expected to occur in a stepwise manner, with the sequential cleavage of the two ethyl ester groups.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of phosphonates generally proceeds via an A-2 type mechanism, involving a bimolecular nucleophilic attack of water on the protonated ester.[2][3]

The proposed steps are as follows:

-

Protonation of the Phosphoryl Oxygen: The reaction is initiated by the protonation of the oxygen atom double-bonded to the phosphorus, increasing the electrophilicity of the phosphorus atom.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient phosphorus atom. This leads to the formation of a pentacoordinate intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ethoxy groups.

-

Elimination of Ethanol: The protonated ethoxy group is a good leaving group (ethanol), and its departure results in the formation of ethyl methylphosphonic acid monoester.

-

Repeat of the Process: The same sequence of steps is then repeated for the second ethoxy group, ultimately yielding methylphosphonic acid.

The fission of the second P-O-C bond is generally the rate-determining step in the acidic hydrolysis of dialkyl phosphonates.[3]

Base-Catalyzed Hydrolysis

In the presence of a base, the hydrolysis is proposed to occur through a bimolecular nucleophilic substitution mechanism involving the attack of a hydroxide ion on the phosphorus center.[1]

The proposed steps are as follows:

-

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic phosphorus atom. This results in the formation of a pentacoordinate transition state.

-

Elimination of the Ethoxide Ion: The P-O bond cleaves, and an ethoxide ion is eliminated as the leaving group.

-

Protonation of the Ethoxide: The ethoxide ion is a strong base and is subsequently protonated by water to form ethanol.

-

Formation of the Monoester Anion: This first step results in the formation of the ethyl methylphosphonate anion.

-

Repeat of the Process: The second ester group is hydrolyzed through a similar nucleophilic attack by another hydroxide ion to yield the methylphosphonate dianion, which is then protonated upon workup to give methylphosphonic acid.

Steric hindrance plays a significant role in the rate of alkaline hydrolysis of phosphonates, with bulkier alkyl groups decreasing the reaction rate.[1][4]

Quantitative Data for Analogous Compounds

Table 1: Pseudo-First-Order Rate Constants for the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates with Different Substituents. [3]

| Substituent on Benzyl Group | k₁ (h⁻¹) | k₂ (h⁻¹) | Time for Complete Hydrolysis (h) |

| H | 1.03 | 0.35 | 9.5 |

| 4-NO₂ | 5.18 | 1.24 | 5.5 |

| 4-Cl | 3.36 | 0.67 | 9.0 |

| 4-F | 3.42 | 0.74 | 6.0 |

k₁ and k₂ represent the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.

Table 2: Relative Rate Constants for the Alkaline Hydrolysis of a Series of Ethyl Dialkylphosphinates. [1][4]

| Compound | Relative Rate Constant | Temperature (°C) |

| Ethyl diethylphosphinate | 260 | 70 |

| Ethyl diisopropylphosphinate | 41 | 120 |

| Ethyl di-tert-butylphosphinate | 0.08 | 120 |

Experimental Protocols

The following are detailed methodologies that can be adapted to study the hydrolysis of this compound.

Protocol for Monitoring Acid-Catalyzed Hydrolysis by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the two-step hydrolysis of this compound.[3]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Deuterium Oxide (D₂O) for NMR locking

-

NMR tubes

Procedure:

-

In a small, sealed reaction vessel, dissolve approximately 2 mmol of this compound in 1 mL of deionized water.

-

To this solution, add 3 equivalents of concentrated hydrochloric acid (approximately 0.5 mL).

-

Place the reaction vessel in a temperature-controlled water bath or heating block set to a desired temperature (e.g., reflux).

-

At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

-

Quench the reaction in the aliquot by cooling it in an ice bath and neutralizing it with a suitable base if necessary for the analytical technique.

-

Prepare the sample for ³¹P NMR analysis by adding a small amount of D₂O for locking.

-

Acquire a proton-decoupled ³¹P NMR spectrum for each time point.

-

The progress of the reaction can be monitored by observing the disappearance of the starting material peak and the appearance of the intermediate monoester and final phosphonic acid peaks at their characteristic chemical shifts.

-

Integrate the peaks to determine the relative concentrations of each species at each time point.

-

The pseudo-first-order rate constants (k₁ and k₂) for the two consecutive hydrolysis steps can be determined by fitting the concentration-time data to a consecutive reaction model.

Protocol for Base-Catalyzed Hydrolysis

This protocol describes a general procedure for the alkaline hydrolysis of phosphonate esters.[1]

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (optional, as a co-solvent)

-

Hydrochloric Acid (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent mixture (e.g., water or a water/ethanol mixture).

-

Add a solution of sodium hydroxide (typically 2 equivalents for complete hydrolysis) to the flask.

-

Heat the reaction mixture to a specific temperature (e.g., 80 °C) with constant stirring.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by taking aliquots at regular intervals.

-

Once the reaction is complete, cool the mixture to room temperature.

-

To isolate the final product, methylphosphonic acid, carefully acidify the reaction mixture with hydrochloric acid.

-

The product can then be extracted with an appropriate organic solvent and purified by crystallization or chromatography.

Visualizations of Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the acid- and base-catalyzed hydrolysis of this compound.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Caption: Proposed mechanism for the base-catalyzed hydrolysis of this compound.

References

Quantum Chemical Calculations on Diethyl Methylphosphonite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl methylphosphonite (DEMP) is an organophosphorus compound with significant relevance in synthetic chemistry, serving as a key intermediate in the production of various agrochemicals and pharmaceuticals. Despite its importance, a comprehensive public repository of its quantum chemical properties is notably absent. This technical guide aims to fill this gap by presenting a detailed, best-practice protocol for conducting quantum chemical calculations on this compound. By leveraging established computational methods and drawing comparisons with its well-studied analogues, diethyl methylphosphonate (DEMP-O) and dimethyl methylphosphonate (DMMP), this document provides a robust framework for researchers to predict the spectroscopic and thermodynamic properties of DEMP. This guide also includes detailed experimental protocols for the synthesis and characterization of this compound, providing a practical basis for the validation of theoretical data. All computational workflows and logical relationships are visualized to enhance clarity.

Introduction

Organophosphorus compounds are a cornerstone of modern organic chemistry, with applications ranging from catalysis to the development of life-saving pharmaceuticals and crop-protecting agents. This compound (C₅H₁₃O₂P), a trivalent phosphorus compound, is a critical precursor in many of these syntheses. A thorough understanding of its electronic structure, vibrational modes, and thermodynamic stability is paramount for optimizing reaction conditions, predicting reactivity, and designing novel derivatives.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems. These methods offer a cost-effective and insightful alternative to purely experimental approaches, allowing for the prediction of a wide range of molecular characteristics with a high degree of accuracy.

This whitepaper outlines a comprehensive computational workflow for the theoretical characterization of this compound. Due to the scarcity of published data on this specific molecule, we will utilize experimental and computational data from its close structural analogues, diethyl methylphosphonate and dimethyl methylphosphonate, to establish benchmarks and validate our proposed methodology.

Proposed Computational Workflow

A systematic approach is essential for obtaining reliable and reproducible computational results. The following workflow is recommended for the quantum chemical analysis of this compound.

Figure 1: Proposed computational workflow for this compound.

Detailed Computational Methodology

Software

All calculations can be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Level of Theory

Based on studies of similar organophosphorus compounds, Density Functional Theory (DFT) is a suitable method. The B3LYP hybrid functional is recommended for its balance of accuracy and computational cost.

Basis Set

A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen and phosphorus atoms, while the polarization functions (d,p) are crucial for describing the bonding environment around the phosphorus center.

Calculation Steps

-

Geometry Optimization: The initial molecular structure of this compound should be optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and vibrational frequencies for IR and Raman spectra prediction.

-

Thermochemical Analysis: From the frequency calculation, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated at a standard temperature and pressure.

-

Spectroscopic Properties: NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on the proposed computational workflow. Where direct data is unavailable, values for diethyl methylphosphonate and dimethyl methylphosphonate are provided for comparison.

Table 1: Calculated Thermodynamic Properties

| Property | This compound (Predicted) | Diethyl Methylphosphonate (Reference) | Dimethyl Methylphosphonate (Reference) |

| Zero-point vibrational energy (kcal/mol) | To be calculated | - | - |

| Enthalpy (Hartree) | To be calculated | - | - |

| Gibbs Free Energy (Hartree) | To be calculated | - | - |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | This compound (Predicted, cm⁻¹) | Diethyl Methylphosphonate (Experimental, cm⁻¹) |

| P-O Stretch | To be calculated | ~1250 (P=O), ~1030 (P-O-C) |

| C-O Stretch | To be calculated | ~1030 |

| C-H Stretch | To be calculated | ~2900-3000 |

| P-C Stretch | To be calculated | ~700-800 |

Note: Experimental data for diethyl methylphosphonate is sourced from the NIST Chemistry WebBook.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described in patent CN103319529A.

Materials:

-

Diethyl phosphite

-

Chloromethane gas

-

Triethylamine (acid binding agent)

-

Anhydrous diethyl ether (solvent)

-

Lithium aluminum hydride (reducing agent)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, dissolve diethyl phosphite and triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath and slowly bubble chloromethane gas through the solution with vigorous stirring.

-

After the addition of chloromethane is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate contains diethyl methylphosphonate.

-

In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the lithium aluminum hydride suspension in an ice bath and slowly add the filtrate containing diethyl methylphosphonate dropwise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and wash the solid with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be acquired to confirm the structure of the synthesized this compound.

-

Infrared (IR) Spectroscopy: An IR spectrum should be recorded to identify the characteristic vibrational modes of the molecule and to be compared with the calculated spectrum.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Logical Relationships in Computational Analysis

The following diagram illustrates the logical dependencies in the computational analysis of this compound, highlighting the relationship between different calculated properties.

Figure 2: Interdependencies of calculated properties for this compound.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the proposed computational workflow and experimental protocols, researchers can obtain reliable data on the structural, spectroscopic, and thermodynamic properties of this important molecule. The comparison with data from its analogues, diethyl methylphosphonate and dimethyl methylphosphonate, serves as a crucial validation step. The insights gained from these studies will be invaluable for the rational design of new synthetic routes and the development of novel organophosphorus compounds for a wide range of applications in the pharmaceutical and agrochemical industries.

Diethyl Methylphosphonite: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylphosphonite (DEMP), with the chemical formula C5H13O2P, is a significant organophosphorus compound. It serves as a crucial intermediate in the synthesis of various organic molecules, most notably the broad-spectrum herbicide glufosinate-ammonium.[1][2] Its utility also extends to the realm of organic synthesis where it can be employed as a ligand in various cross-coupling reactions. This document provides an in-depth technical guide on this compound, covering its synthesis, chemical and physical properties, spectroscopic data, and safety information.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H13O2P | [4] |

| Molecular Weight | 136.13 g/mol | [4] |

| CAS Number | 15715-41-0 | [4] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Pungent | [1] |

| Density | 0.907 g/mL at 25 °C | |

| Boiling Point | Not specified | |

| Flash Point | 29.4 °C (84.9 °F) | [3] |

| Refractive Index | n20/D 1.419 | |

| Solubility | Not specified |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily revolving around the use of methylphosphonous dichloride or the reduction of diethyl methylphosphonate.

Method from Methylphosphonous Dichloride and Ethanol

This is a common route for the synthesis of this compound. The reaction involves the esterification of methylphosphonous dichloride with ethanol in the presence of an acid scavenger to neutralize the HCl byproduct.

Experimental Protocol:

-

Materials:

-

Methylphosphonous dichloride (CH3PCl2)

-

Anhydrous Ethanol (CH3CH2OH)

-

Sodium Hydride (NaH) as an acid scavenger

-

Pentane (solvent)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), a suspension of sodium hydride in pentane is prepared.

-

Anhydrous ethanol is added dropwise to the suspension at a controlled temperature (e.g., -5 °C).

-

Methylphosphonous dichloride is then added slowly to the reaction mixture, maintaining the low temperature.

-

The reaction is allowed to proceed for a specified time, after which the solid byproducts are removed by filtration.

-

The filtrate, containing the crude this compound, is then purified by vacuum distillation.

-

-

Yield and Purity:

-

A study reported a yield of 43.7% with a purity of 86.6% using this method.[6]

-

Table 2: Synthesis of this compound from Methylphosphonous Dichloride and Ethanol

| Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |

| Methylphosphonous dichloride, Ethanol | Sodium Hydride, Pentane | -5 °C | 43.7% | 86.6% | [6] |

Diagram 1: Synthesis of this compound from Methylphosphonous Dichloride

Caption: Synthesis of this compound.

Method from a Ternary Complex

A patented method describes the synthesis of this compound from a ternary complex formed by phosphorus trichloride, aluminum trichloride, and methyl chloride.[2] This method avoids the isolation of the hazardous intermediate, methylphosphonous dichloride.[2]

Experimental Protocol:

-

Materials:

-

Phosphorus trichloride (PCl3)

-

Aluminum trichloride (AlCl3)

-

Methyl chloride (CH3Cl)

-

Aluminum powder

-

Anhydrous Ethanol

-

-

Procedure:

-

A ternary complex is prepared from phosphorus trichloride, aluminum trichloride, and methyl chloride in a suitable solvent.

-

The complex is then reduced using aluminum powder.

-

The reduced complex is reacted with anhydrous ethanol to yield crude this compound.

-

The final product is purified by vacuum distillation.

-

-

Yield:

-

This method is reported to have a high yield of up to 85%.[2]

-

Table 3: Synthesis of this compound from a Ternary Complex

| Reactants | Reagents | Conditions | Yield | Reference |

| Phosphorus trichloride, Aluminum trichloride, Methyl chloride | Aluminum powder, Anhydrous Ethanol | Reduction followed by reaction with ethanol | up to 85% | [2] |

Diagram 2: Synthesis of this compound from a Ternary Complex

Caption: Synthesis from a Ternary Complex.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹³C NMR | Spectra available on PubChem. | [4] |

| ³¹P NMR | Spectra available on PubChem. | [4] |

| GC-MS | Mass spectra available on PubChem and NIST WebBook. | [4] |

| IR Spectroscopy | IR spectra available on NIST WebBook. | [3] |

Applications in Synthesis

This compound is a versatile reagent in organic synthesis.

-

Herbicide Synthesis: Its primary industrial application is as a key intermediate in the production of the herbicide glufosinate-ammonium.[1][2]

-

Cross-Coupling Reactions: It can be used as a ligand in various palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.

Diagram 3: Applications of this compound

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and is harmful if swallowed.[3] It can cause skin and eye irritation.[1]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents.[4] Keep containers tightly closed.

-

Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance.

References

- 1. [PDF] STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE | Semantic Scholar [semanticscholar.org]

- 2. CN107602608A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]

- 3. Diethyl methanephosphonate [webbook.nist.gov]

- 4. This compound | C5H13O2P | CID 85063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl methanephosphonate [webbook.nist.gov]

Synthesis of Novel Ligands from Diethyl Methylphosphonite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel ligands derived from diethyl methylphosphonite. This compound is a versatile organophosphorus reagent with significant potential in the development of ligands for catalysis, materials science, and medicinal chemistry. This document outlines key synthetic methodologies, detailed experimental protocols, and the characterization of these novel ligands.

Introduction to this compound in Ligand Synthesis

This compound (DEMP) is an important intermediate in organic chemistry, widely used in the synthesis of pesticides, pharmaceuticals, and flame retardants.[1] Its reactivity makes it a valuable precursor for a variety of organophosphorus compounds. While much of the literature focuses on the use of diethyl phosphite, this compound offers unique opportunities for the synthesis of novel phosphine and phosphonate-based ligands. These ligands are crucial in homogeneous catalysis, with applications in cross-coupling reactions, asymmetric hydrogenation, and hydroformylation.[2][3] The design and synthesis of new ligands are essential for advancing these catalytic processes.[2]

Synthetic Methodologies

The synthesis of novel ligands from this compound can be broadly categorized into two main approaches: reactions involving the phosphorus(III) center and transformations of the ester groups.

Reactions at the Phosphorus(III) Center

The lone pair of electrons on the phosphorus atom in this compound allows it to act as a nucleophile, enabling the formation of new phosphorus-carbon and phosphorus-heteroatom bonds.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a primary method for forming a phosphorus-carbon bond. In the context of ligand synthesis, this compound can react with a variety of alkyl halides to introduce new functionalities. This reaction proceeds via a phosphonium intermediate, which then rearranges to the thermodynamically more stable phosphonate.

A generalized scheme for the Arbuzov reaction is as follows:

Caption: Generalized workflow of the Arbuzov reaction.

This methodology can be employed to synthesize a wide array of phosphonate ligands by varying the structure of the alkyl halide (R-X). For instance, using a dihalide can lead to the formation of bidentate ligands.

While the classic Pudovik and Kabachnik-Fields reactions utilize reagents with a P-H bond, such as diethyl phosphite, analogous reactions can be envisioned for this compound under specific conditions, potentially involving a prior activation step. These reactions are fundamental for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively, which are valuable classes of ligands and bioactive molecules.[4]

The Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates, involves the condensation of an amine, a carbonyl compound, and a phosphite.[5]

Caption: Logical workflow of the Kabachnik-Fields reaction.

Modification of the Diethyl Ester Groups

The ethyl ester groups of this compound can be hydrolyzed or transesterified to introduce new functionalities or to link the phosphonite core to larger molecular scaffolds.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and a representative novel ligand.

Synthesis of this compound (DEMP)

This protocol is adapted from a reported synthesis of DEMP.[1]

Materials:

-

Methylphosphonous dichloride (CH₃PCl₂)

-

Anhydrous ethanol (CH₃CH₂OH)

-

Sodium hydride (NaH)

-

Anhydrous pentane

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, a suspension of sodium hydride (2.2 equivalents) in anhydrous pentane is prepared.

-

Anhydrous ethanol (2.1 equivalents) is added dropwise to the suspension at 0 °C with vigorous stirring.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

-

The flask is then cooled to -5 °C, and a solution of methylphosphonous dichloride (1 equivalent) in anhydrous pentane is added dropwise.

-

The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Quantitative Data:

| Compound | Starting Material | Yield (%) | Purity (%) |

| This compound | Methylphosphonous dichloride | 43.7 | 86.6 |

Data adapted from Jiang et al., 2018.[1]

Synthesis of a Novel Bidentate Bis(phosphonite) Ligand (Hypothetical Protocol)

This hypothetical protocol is based on established methods for synthesizing similar phosphine ligands and illustrates how this compound could be used to create a bidentate ligand.

Materials:

-

This compound

-

1,2-Dibromoethane

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi)

Procedure:

-

To a solution of this compound (2.2 equivalents) in anhydrous toluene at -78 °C under a nitrogen atmosphere, n-butyllithium (2.2 equivalents) is added dropwise.

-

The mixture is stirred at this temperature for 1 hour to generate the corresponding lithium phosphide.

-

A solution of 1,2-dibromoethane (1 equivalent) in anhydrous toluene is then added dropwise.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the bidentate bis(phosphonite) ligand.

Characterization of Novel Ligands

The synthesized ligands should be thoroughly characterized using a variety of spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on phosphorus, the ethoxy groups, and any new organic fragments introduced during the synthesis. Coupling to the ³¹P nucleus should be observed. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, with characteristic P-C coupling constants. |

| ³¹P NMR | A single resonance in the phosphonite region, confirming the presence of the P(III) center. The chemical shift will be indicative of the electronic environment of the phosphorus atom. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the synthesized ligand. |

| FT-IR Spectroscopy | Characteristic vibrational bands for P-O-C and P-C bonds. |

Applications in Catalysis and Signaling Pathways

Ligands derived from this compound have potential applications in various catalytic reactions, including cross-coupling and asymmetric synthesis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the phosphorus atom and the organic backbone.

Cross-Coupling Reactions

Phosphine ligands are essential for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The ligands stabilize the metal center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

References

Methodological & Application

Diethyl Methylphosphonite in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature reviews and database searches were conducted to compile detailed application notes and protocols for the use of diethyl methylphosphonite as a ligand in catalysis. Despite a comprehensive search, no specific examples of this compound being employed as an ancillary ligand in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions, with associated quantitative data or detailed experimental protocols, could be identified in the publicly available scientific literature.

The prevailing research focuses on the application of more sterically bulky and electron-rich phosphine ligands, which are known to be highly effective in these transformations. While this compound is a known compound, its utility as a primary ligand in catalysis is not well-documented. The following information is provided to give context to the general field of phosphine ligands in catalysis, but it should be noted that the specific application of this compound remains an underexplored area of research.

General Principles of Phosphine Ligands in Catalysis